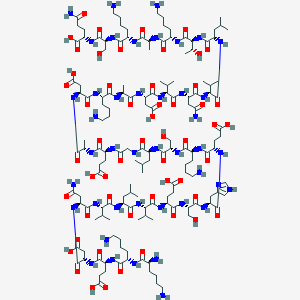
Calcium;(3S,4R,5R)-3,4,5,6-tétrahydroxy-2-oxohexanoate;hydrate
Vue d'ensemble
Description
Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. It is an organic compound with the molecular formula C12H22CaO14. This compound is widely used in the medical field as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets .
Applications De Recherche Scientifique
Calcium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a source of calcium ions in various chemical reactions.
Medicine: It is used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.
Industry: Calcium gluconate is used in the food industry as a calcium supplement and a buffering agent.
Mécanisme D'action
Target of Action
The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the enzyme fructuronate reductase (EC 1.1.1.57) . This enzyme plays a crucial role in the metabolism of 2-keto-D-gluconic acid, which is controlled by the UxuR regulon in E. coli .
Mode of Action
2-Keto-D-gluconic acid hemicalcium salt hydrate interacts with its target, fructuronate reductase, to facilitate the conversion of 2-keto-D-gluconic acid to D-mannonate . This interaction results in changes to the metabolic pathways within the cell, leading to the production of D-mannonate .
Biochemical Pathways
The biochemical pathway affected by 2-Keto-D-gluconic acid hemicalcium salt hydrate involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This process is part of the broader metabolic pathways of E. coli, controlled by the UxuR regulon . The downstream effects of this conversion include the production of D-erythorbic acid using an α-amylase enzyme .
Pharmacokinetics
Its solubility in water (49-51 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate’s action involve changes to the metabolic pathways within the cell. By facilitating the conversion of 2-keto-D-gluconic acid to D-mannonate, it influences the production of D-erythorbic acid .
Action Environment
The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and pH. For example, the activity of the enzyme fructuronate reductase, which the compound targets, can be affected by temperature . .
Analyse Biochimique
Biochemical Properties
The metabolism of 2-Keto-D-gluconic acid hemicalcium salt hydrate is controlled by the UxuR regulon in E. coli . This compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) . It can also be used to make D-erythorbic acid using an α-amylase enzyme .
Cellular Effects
While specific cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate are not fully documented, it’s known that this compound exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .
Molecular Mechanism
The molecular mechanism of 2-Keto-D-gluconic acid hemicalcium salt hydrate involves its conversion to D-mannonate by the enzyme fructuronate reductase . This process is part of the UxuR regulon-controlled metabolism in E. coli .
Metabolic Pathways
In the metabolic pathway, 2-Keto-D-gluconic acid hemicalcium salt hydrate is converted to D-mannonate by the enzyme fructuronate reductase . This process is part of the UxuR regulon-controlled metabolism in E. coli .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The crystallized product is then filtered, crushed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, calcium gluconate is produced using two main methods:
Glucose Oxidation Method: This method involves the oxidation of glucose in the presence of glucose oxidase and catalase, followed by the reaction with calcium carbonate to form calcium gluconate.
Hydrolysis of Gluconic Acid-Delta-Lactone: In this method, gluconic acid-delta-lactone is hydrolyzed to gluconic acid, which then reacts with calcium carbonate to produce calcium gluconate.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including:
Oxidation: Gluconic acid, the precursor of calcium gluconate, is an oxidation product of glucose.
Substitution: Calcium gluconate can participate in substitution reactions where the calcium ion is replaced by other cations in solution.
Common Reagents and Conditions
Oxidation: Glucose oxidase and catalase are commonly used to oxidize glucose to gluconic acid.
Substitution: Aqueous solutions of calcium gluconate can react with other salts to form different calcium compounds.
Major Products
Comparaison Avec Des Composés Similaires
Calcium gluconate can be compared with other calcium salts such as:
Calcium Carbonate: Commonly used as a dietary supplement and antacid.
Calcium Citrate: Another calcium supplement that is more soluble than calcium carbonate and is often used in individuals with low stomach acid.
Calcium gluconate is unique due to its high solubility in water and its ability to be administered intravenously, making it suitable for rapid treatment of acute calcium deficiencies .
Propriétés
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584440 | |
| Record name | Calcium D-fructosonate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040352-40-6 | |
| Record name | Calcium D-fructosonate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1040352-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)







![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)




